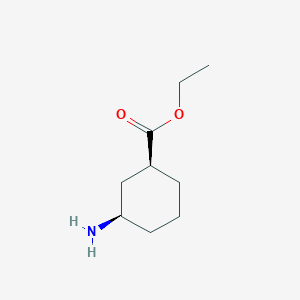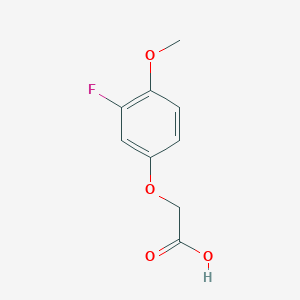
2-Hydroxy-2-(1-methylcyclopropyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-2-(1-methylcyclopropyl)acetic acid is an organic compound with the molecular formula C6H10O3 It is characterized by the presence of a hydroxy group and a carboxylic acid group attached to a cyclopropyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(1-methylcyclopropyl)acetic acid typically involves the reaction of 1-methylcyclopropyl ketone with a suitable oxidizing agent to introduce the hydroxy and carboxylic acid functionalities. One common method involves the use of hydrogen peroxide in the presence of a catalyst such as sodium tungstate under acidic conditions. The reaction proceeds through the formation of an intermediate epoxide, which is subsequently hydrolyzed to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis. The product is typically purified through crystallization or distillation techniques to meet the required specifications for various applications.
化学反应分析
Types of Reactions
2-Hydroxy-2-(1-methylcyclopropyl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxy group to a chloro group.
Major Products Formed
Oxidation: Formation of 2-oxo-2-(1-methylcyclopropyl)acetic acid.
Reduction: Formation of 2-hydroxy-2-(1-methylcyclopropyl)ethanol.
Substitution: Formation of 2-chloro-2-(1-methylcyclopropyl)acetic acid.
科学研究应用
2-Hydroxy-2-(1-methylcyclopropyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of 2-Hydroxy-2-(1-methylcyclopropyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes involved in metabolic processes, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-Hydroxy-2-(1-ethylcyclopropyl)acetic acid
- 2-Hydroxy-2-(1-propylcyclopropyl)acetic acid
- 2-Hydroxy-2-(1-butylcyclopropyl)acetic acid
Uniqueness
2-Hydroxy-2-(1-methylcyclopropyl)acetic acid is unique due to the presence of the methyl group on the cyclopropyl ring, which influences its chemical reactivity and biological activity. The steric and electronic effects of the methyl group can alter the compound’s interaction with molecular targets, making it distinct from other similar compounds.
属性
IUPAC Name |
2-hydroxy-2-(1-methylcyclopropyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(2-3-6)4(7)5(8)9/h4,7H,2-3H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXGJBZVWDBGCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diphenylmethyl(6r,7r)-3-methyl-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B8067089.png)
![2-[(4-Chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B8067095.png)



![(1R,2R,4S)-2-bromobicyclo[2.2.1]heptane](/img/structure/B8067124.png)





![O-[(3-fluoropyridin-2-yl)methyl]hydroxylamine](/img/structure/B8067176.png)

